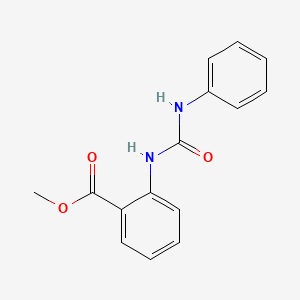![molecular formula C19H19BrN4OS B11987299 N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11987299.png)
N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(1E)-1-(4-溴苯基)乙叉基]-2-[(1-乙基-1H-苯并咪唑-2-基)硫代]乙酰肼是一种复杂的有机化合物,在科学研究的各个领域具有潜在的应用。其特征是存在一个溴苯基、一个乙叉基连接和一个苯并咪唑部分,这些部分赋予了它独特的化学性质。
准备方法
合成路线和反应条件
N’-[(1E)-1-(4-溴苯基)乙叉基]-2-[(1-乙基-1H-苯并咪唑-2-基)硫代]乙酰肼的合成通常涉及在水合肼存在下,4-溴苯乙酮与1-乙基-1H-苯并咪唑-2-硫醇的缩合反应。反应在乙醇或甲醇等适当溶剂中回流条件下进行。 然后通过重结晶或柱层析纯化所得产物,以高产率获得所需的化合物 .
工业生产方法
虽然关于这种化合物的具体工业生产方法没有得到很好的记录,但一般方法将涉及放大实验室合成过程。这将包括优化反应条件,使用工业级溶剂和试剂,并采用大型纯化技术,例如蒸馏或工业色谱法。
化学反应分析
反应类型
N’-[(1E)-1-(4-溴苯基)乙叉基]-2-[(1-乙基-1H-苯并咪唑-2-基)硫代]乙酰肼可以进行各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂进行氧化,导致形成相应的亚砜或砜。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行,导致乙叉基还原为乙基。
取代: 溴苯基可以与胺或硫醇等亲核试剂进行亲核取代反应,导致形成取代衍生物。
常用试剂和条件
氧化: 过氧化氢,高锰酸钾;通常在水性或有机溶剂中于温和至中等温度下进行。
还原: 硼氢化钠,氢化铝锂;反应通常在四氢呋喃或乙醇等无水溶剂中进行。
取代: 胺,硫醇;反应在二甲基甲酰胺或乙腈等极性溶剂中进行,通常在回流条件下进行。
形成的主要产物
氧化: 亚砜,砜
还原: 乙基衍生物
取代: 取代的溴苯基衍生物
科学研究应用
N’-[(1E)-1-(4-溴苯基)乙叉基]-2-[(1-乙基-1H-苯并咪唑-2-基)硫代]乙酰肼在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块,以及有机合成中的试剂。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 探索其潜在的治疗应用,特别是在针对特定生物途径的新药开发中。
作用机制
N’-[(1E)-1-(4-溴苯基)乙叉基]-2-[(1-乙基-1H-苯并咪唑-2-基)硫代]乙酰肼的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物的溴苯基和苯并咪唑部分被认为在其生物活性中起着至关重要的作用。例如,苯并咪唑基团可以与 DNA 或蛋白质相互作用,导致特定酶或信号通路被抑制。 所涉及的确切分子靶点和途径仍在研究中,并且可能因具体应用而异 .
相似化合物的比较
类似化合物
- N’-[(E)-1-(4-溴苯基)乙叉基]-2-{[1-(4-甲基苄基)-1H-苯并咪唑-2-基]硫代}乙酰肼
- N’-[(E)-1-(3-溴苯基)乙叉基]-2-{[1-(4-甲基苄基)-1H-苯并咪唑-2-基]硫代}乙酰肼
- N’-[(E)-1-(4-溴苯基)乙叉基]-2-{[1-(2-氯苄基)-1H-苯并咪唑-2-基]硫代}乙酰肼
独特性
N’-[(1E)-1-(4-溴苯基)乙叉基]-2-[(1-乙基-1H-苯并咪唑-2-基)硫代]乙酰肼之所以独特,是因为其官能团的特定组合赋予了其独特的化学和生物性质。溴苯基的存在增强了其在取代反应中的反应性,而苯并咪唑部分则促进了其潜在的生物活性。 这种组合使其成为各种研究应用的有价值的化合物 .
属性
分子式 |
C19H19BrN4OS |
|---|---|
分子量 |
431.4 g/mol |
IUPAC 名称 |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H19BrN4OS/c1-3-24-17-7-5-4-6-16(17)21-19(24)26-12-18(25)23-22-13(2)14-8-10-15(20)11-9-14/h4-11H,3,12H2,1-2H3,(H,23,25)/b22-13+ |
InChI 键 |
NOHLUNUURKTYTB-LPYMAVHISA-N |
手性 SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C(\C)/C3=CC=C(C=C3)Br |
规范 SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=C(C)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Bromo-5-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11987216.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11987224.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11987228.png)

![[9-Bromo-2-(4-methylphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-fluorophenyl)methanone](/img/structure/B11987232.png)

![isopropyl (2E)-2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11987236.png)
![[4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B11987239.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11987242.png)
![4H-Naphtho[1,2-b]pyran-3-carbonitrile, 2-amino-4-(3-chlorophenyl)-](/img/structure/B11987258.png)
![Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11987260.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11987267.png)

![2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide](/img/structure/B11987278.png)
